N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-19-8-7-10-23(20(19)2)31-28(33)18-37-27-17-32(24-11-6-5-9-22(24)27)15-14-30-29(34)21-12-13-25(35-3)26(16-21)36-4/h5-13,16-17H,14-15,18H2,1-4H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKYVKJECPMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Final Coupling: The final step involves coupling the indole derivative with 3,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog 1: N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide
- Key Differences: Sulfonyl vs. Substituents: The 4-fluorobenzyl group on the indole nitrogen introduces fluorine’s electronegative effects, contrasting with the ethyl-dimetboxybenzamide chain in the target. Biological Implications: Sulfonyl groups often enhance binding to polar receptor pockets, while fluorinated aromatic systems can improve bioavailability and metabolic resistance .
Structural Analog 2: N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
- Key Differences: Sulfonamide vs. Sulfanyl-Acetamide: The sulfonamide (SO₂NH₂) group offers stronger hydrogen-bonding capacity compared to the sulfanyl-acetamide linkage. Aromatic Substituents: The pentamethylbenzene ring increases steric bulk and hydrophobicity, differing from the dimethoxybenzamide’s dual methoxy groups, which balance hydrophobicity and hydrogen-bond donor/acceptor properties. Pharmacokinetics: Increased methyl groups may reduce solubility but enhance membrane permeability .
Structural Analog 3: 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Sulfanyl Position: The sulfanyl group bridges the oxadiazole and acetamide, contrasting with its direct attachment to the indole in the target. Electronic Effects: Oxadiazoles are electron-deficient, possibly altering charge distribution in binding interactions compared to the electron-rich dimethoxybenzamide .
Structural Analog 4: N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
- Key Differences: Dihydroindole vs. Iodo Substituent: The 3-iodo group introduces significant steric bulk and polarizability, unlike the smaller methoxy groups in the target. Carbamothioyl vs. Carbamoyl: The thiocarbonyl (C=S) group may influence tautomerism and metal-binding properties .
Comparative Analysis Table
Research Findings and Implications
- Sulfanyl vs.
- Methoxy Substituents : The 3,4-dimethoxybenzamide could enhance interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors with similar substituents .
- Flexibility : The ethyl spacer in the target compound may allow adaptive binding to flexible protein pockets, whereas rigid analogs (e.g., oxadiazole in Analog 3) might favor well-defined binding sites .
Biological Activity
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is , characterized by the presence of an indole moiety, dimethoxybenzamide, and a sulfanyl group. The structural complexity suggests multiple potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related benzamide derivative was shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .
Table 1: Summary of Anticancer Activity
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
- In Vitro Studies : In laboratory settings, derivatives of the compound have demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies.
- Animal Models : Preclinical trials involving animal models have shown promising results in tumor reduction and improved survival rates when treated with similar benzamide compounds .
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodology : Grow single crystals via slow evaporation (e.g., DCM/methanol) and collect X-ray diffraction data. Refine structures using SHELXL and validate with R-factor convergence. Compare experimental bond angles/torsions with DFT-optimized geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
